molecular formula C42H24I2N4O7 B14950372 2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]

2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]

Cat. No.: B14950372
M. Wt: 950.5 g/mol
InChI Key: SEONBYPSTXIDAX-UHFFFAOYSA-N
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Description

2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and iodine atoms. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C42H24I2N4O7

Molecular Weight

950.5 g/mol

IUPAC Name

N-(3-iodophenyl)-2-[4-[4-[5-[(3-iodophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C42H24I2N4O7/c43-25-3-1-5-27(21-25)45-37(49)23-7-17-33-35(19-23)41(53)47(39(33)51)29-9-13-31(14-10-29)55-32-15-11-30(12-16-32)48-40(52)34-18-8-24(20-36(34)42(48)54)38(50)46-28-6-2-4-26(44)22-28/h1-22H,(H,45,49)(H,46,50)

InChI Key

SEONBYPSTXIDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC(=CC=C8)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the isoindoline core, followed by the introduction of the iodoanilino and phenoxy groups. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure efficient and consistent production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of iodine atoms can enhance its binding affinity and specificity, making it a potent molecule for targeted applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE stands out due to its unique combination of aromatic rings and iodine atoms, which confer distinct chemical and biological properties

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